2-Furoyl chloride
Overview
Description
It is a corrosive liquid that is more irritating to the eyes than benzoyl chloride . This compound is a useful pharmaceutical intermediate and is employed in the synthesis of various pharmaceuticals, including mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .
Mechanism of Action
Target of Action
2-Furoyl chloride is an acyl chloride of furan . It is primarily used as a pharmaceutical intermediate in the synthesis of various drugs . For instance, it is used in the synthesis of mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific drug it is used to synthesize. For example, in the case of mometasone furoate, the drug can inhibit the release of inflammatory mediators from cells, reduce immune response, and decrease edema, thereby alleviating symptoms of skin disorders, hay fever, and asthma .
Result of Action
The result of this compound’s action is the formation of a variety of pharmaceutical compounds. These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific mechanisms of action. For instance, mometasone furoate synthesized from this compound can reduce inflammation and immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of moisture, as it readily reacts with water to form 2-furoic acid and hydrochloric acid . Therefore, it needs to be stored under dry conditions . Its reactivity can also be influenced by temperature, as higher temperatures can increase the rate of its reactions .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 2-Furoyl chloride are not well-documented. As an acyl chloride, it is highly reactive and can participate in acylation reactions with amines, alcohols, and other nucleophiles. This makes it a valuable intermediate in the synthesis of various pharmaceuticals .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Due to its reactivity, it could potentially interact with various cellular components and disrupt normal cellular processes. It is also known to be a corrosive substance, which suggests that it could cause cellular damage .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. As an acyl chloride, it is likely to react with nucleophiles in the cell, such as amines and alcohols, to form amides and esters, respectively. This could potentially lead to modifications of biomolecules and disruption of normal cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Due to its reactivity, it is likely to react quickly with other substances in the environment. Its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of the experiment .
Dosage Effects in Animal Models
Due to its corrosive nature, it is likely to cause harm at high doses .
Metabolic Pathways
As an acyl chloride, it could potentially be involved in various metabolic reactions, such as acylation reactions .
Transport and Distribution
Due to its small size and reactivity, it is likely to diffuse freely across cell membranes and react with various cellular components .
Subcellular Localization
Due to its small size and reactivity, it is likely to be found throughout the cell, where it can react with various cellular components .
Preparation Methods
2-Furoyl chloride was first prepared in 1924 by Gelissen by refluxing 2-furoic acid in excess thionyl chloride on a water bath . The preparation method involves using furan carboxylic acid as the raw material and thionyl chloride as the reagent. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves using phosgene as a reagent in the presence of a catalyst, followed by vacuum distillation to obtain this compound .
Chemical Reactions Analysis
2-Furoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form corresponding furoyl derivatives. For example, it reacts with amines to form furoyl amides.
Acylation Reactions: It is used in acylation reactions to introduce the 2-furoyl moiety into other molecular structures.
Reduction Reactions: In the presence of reducing agents, it can be converted to 2-furylmethanol.
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed from these reactions are furoyl amides, esters, and alcohols.
Scientific Research Applications
2-Furoyl chloride is widely used in scientific research and industrial applications:
Comparison with Similar Compounds
2-Furoyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Unlike this compound, benzoyl chloride is less irritating to the eyes.
2-Thiophenecarbonyl chloride: This compound is similar in structure but contains a thiophene ring instead of a furan ring.
2-Chloronicotinyl chloride: This compound contains a pyridine ring and is used in similar acylation reactions.
This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.
Properties
IUPAC Name |
furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKFKYVSBNYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060176 | |
Record name | 2-Furancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-69-5, 1300-32-9 | |
Record name | 2-Furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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